1-(4-Bromo-butyl)-4-vinylbenzene
Overview
Description
1-(4-Bromo-butyl)-4-vinylbenzene is an organic compound characterized by a bromobutyl group attached to a vinylbenzene structure
Scientific Research Applications
1-(4-Bromo-butyl)-4-vinylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and as a linker in bioconjugation reactions.
Medicine: Investigated for its potential in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromo-butyl)-4-vinylbenzene can be synthesized through a multi-step process involving the bromination of butylbenzene followed by a vinylation reaction. The bromination typically involves the use of bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The vinylation step can be achieved through a Heck reaction, where the brominated intermediate is reacted with a vinyl precursor in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the production while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-butyl)-4-vinylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The vinyl group can undergo oxidation to form epoxides or diols.
Reduction Reactions: The vinyl group can be reduced to form the corresponding alkane.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Substitution: Products like 1-(4-Azido-butyl)-4-vinylbenzene or 1-(4-Thiobutyl)-4-vinylbenzene.
Oxidation: Products like this compound epoxide.
Reduction: Products like 1-(4-Bromo-butyl)-4-ethylbenzene.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-butyl)-4-vinylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the vinyl group can participate in addition reactions. The molecular targets and pathways depend on the specific reactions and applications, such as forming covalent bonds with biological molecules in bioconjugation.
Comparison with Similar Compounds
1-(4-Bromo-butyl)-benzene: Lacks the vinyl group, making it less reactive in certain addition reactions.
4-Bromo-1-butene: Contains a bromine atom and a double bond but lacks the aromatic ring, affecting its stability and reactivity.
4-Vinylbenzyl bromide: Similar structure but with the bromine atom directly attached to the benzene ring, leading to different reactivity patterns.
Uniqueness: 1-(4-Bromo-butyl)-4-vinylbenzene is unique due to the presence of both a bromobutyl group and a vinyl group, providing a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
1-(4-bromobutyl)-4-ethenylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Br/c1-2-11-6-8-12(9-7-11)5-3-4-10-13/h2,6-9H,1,3-5,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDGLMPOKKXSDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CCCCBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Br | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455865 | |
Record name | 1-(4-Bromo-butyl)-4-vinylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10455865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41996-97-8 | |
Record name | 1-(4-Bromo-butyl)-4-vinylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10455865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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